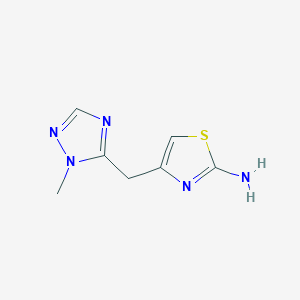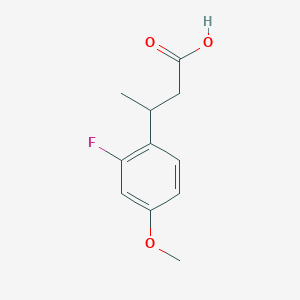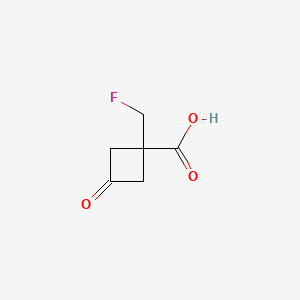
1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a fluoromethyl group, a ketone, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid typically involves the fluoromethylation of a cyclobutane precursor. One common method is the reaction of cyclobutanone with a fluoromethylating agent such as fluoroiodomethane in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(Carboxymethyl)-3-oxocyclobutane-1-carboxylic acid.
Reduction: 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of the fluoromethyl group.
Wirkmechanismus
The mechanism by which 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for the target enzyme.
Vergleich Mit ähnlichen Verbindungen
1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Chloromethyl)-3-oxocyclobutane-1-carboxylic acid: Similar structure but with a chloromethyl group instead of a fluoromethyl group. The fluoromethyl group provides different electronic properties and reactivity.
1-(Hydroxymethyl)-3-oxocyclobutane-1-carboxylic acid: Contains a hydroxymethyl group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.
1-(Methyl)-3-oxocyclobutane-1-carboxylic acid:
The uniqueness of 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid lies in the presence of the fluoromethyl group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C6H7FO3 |
|---|---|
Molekulargewicht |
146.12 g/mol |
IUPAC-Name |
1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H7FO3/c7-3-6(5(9)10)1-4(8)2-6/h1-3H2,(H,9,10) |
InChI-Schlüssel |
PIWINFPNEWODBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC1(CF)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B15310535.png)
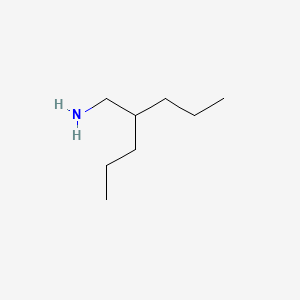
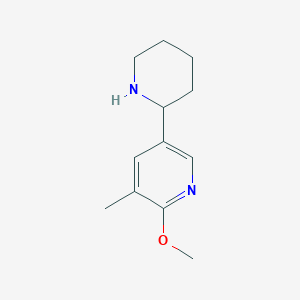
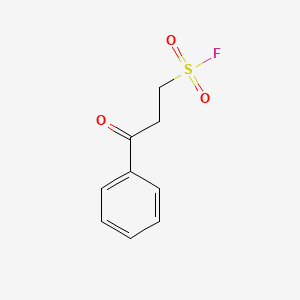

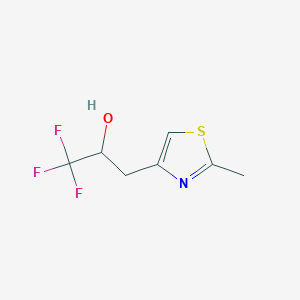
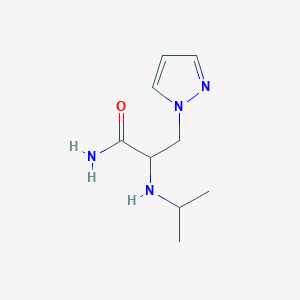

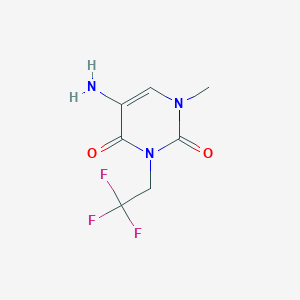
![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)
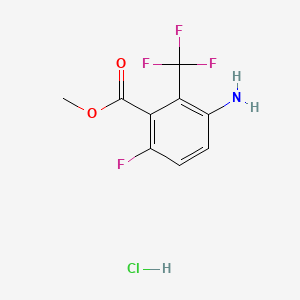
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
